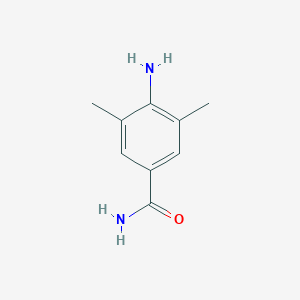

4-Amino-3,5-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-3,5-dimethylbenzamide, also known as 4-Amino-N,N-dimethylbenzamide, is a compound with the molecular weight of 164.21 . It is typically a white to off-white powder or crystals .

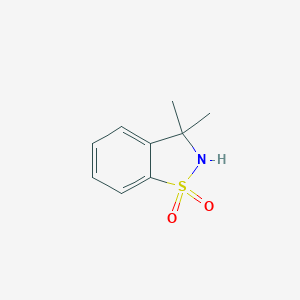

Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-dimethylbenzamide is represented by the InChI code1S/C9H12N2O/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,10H2,1-2H3 . This indicates that the compound consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.

Wissenschaftliche Forschungsanwendungen

Synthesis of Energetic Materials

4-Amino-3,5-dimethylbenzamide can be used in the synthesis of energetic materials. For instance, it can be used to synthesize the lead salt of 4-amino-3,5-dinitropyrazole (PDNAP), a new metal salt of 4-amino-3,5-dinitropyrazole .

Thermal Behavior Analysis

The compound can be used in the study of thermal behavior, which is a crucial starting point for the selection, application, and exploitation of PDNAP . The thermal decomposition kinetics and mechanism of PDNAP were studied using different heating rate differential scanning calorimetry .

Combustion Catalyst in Solid Propellants

PDNAP, synthesized from 4-amino-3,5-dimethylbenzamide, can be used as a combustion catalyst in solid propellants . Combustion experiments show that PDNAP can reduce the burning rate pressure exponent of the double-base or composite-modified double-base propellant .

Intermediate in Chemical Synthesis

4-Amino-3,5-dimethylbenzamide can act as an intermediate in chemical synthesis. For example, it can be used in the synthesis of 2-5-cyano-N,3-dimethylbenzamide through a nucleophilic -amino substitution .

Research and Development in Laboratories

This compound is available for purchase from chemical suppliers, indicating its use in various research and development activities in laboratories .

Safety and Handling Studies

Given the safety information provided by suppliers, this compound can be used in studies related to safety and handling of chemical substances .

Safety and Hazards

4-Amino-3,5-dimethylbenzamide is classified as a dangerous substance. It has hazard statements H301, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Wirkmechanismus

Target of Action

The primary target of 4-Amino-3,5-dimethylbenzamide is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots, and it’s involved in various physiological and pathological processes, including wound healing, tissue remodeling, inflammation, and tumor invasion.

Mode of Action

It’s likely that the compound interacts with its target, the urokinase-type plasminogen activator, leading to changes in the enzyme’s activity

Biochemical Pathways

Given its target, it’s plausible that it influences pathways related to blood clot dissolution and tissue remodeling

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s absorption, distribution, metabolism, and excretion . .

Eigenschaften

IUPAC Name |

4-amino-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,10H2,1-2H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFMYUFOFXWGBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649610 |

Source

|

| Record name | 4-Amino-3,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3,5-dimethylbenzamide | |

CAS RN |

103796-44-7 |

Source

|

| Record name | 4-Amino-3,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,4R,5S)-6-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B25280.png)

![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)